Product packaging for O-Phthalimide-C1-S-C1-acid(Cat. No.:)

O-Phthalimide-C1-S-C1-acid

Cat. No.: B12371850
M. Wt: 251.26 g/mol
InChI Key: XVIUPFNQMRFCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Phthalimide-C1-S-C1-acid is a specialized organic compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol . It features a phthalimide moiety, a privileged structure in medicinal chemistry known for its diverse biological activities. Phthalimide derivatives are recognized for their anti-inflammatory, analgesic, and anticonvulsant properties and are found in several marketed drugs . The specific structure of this compound, which includes a sulfur-containing linker, makes it a valuable bifunctional building block for chemical synthesis. It can be used to incorporate the phthalimide group into larger molecular architectures, potentially for developing protease inhibitors or enzyme-active site probes . The phthalimide group is classically used as a protected ammonia equivalent in the Gabriel synthesis of primary amines, allowing for the controlled introduction of the amino group . Researchers can leverage this compound as a precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4S B12371850 O-Phthalimide-C1-S-C1-acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C11H9NO4S/c13-9(14)5-17-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14)

InChI Key

XVIUPFNQMRFCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCC(=O)O

Origin of Product

United States

Modification of the Phthalimide Moiety

The aromatic ring of the phthalimide (B116566) group is amenable to various electrophilic aromatic substitution reactions. These modifications can alter the electronic properties and binding interactions of the phthalimide headgroup, which is particularly relevant when it functions as a Cereblon ligand. nih.govresearchgate.net

Substitution on the Aromatic Ring : Introducing substituents such as nitro, amino, halogen, or alkyl groups onto the benzene (B151609) ring of the phthalimide can be achieved through standard aromatic chemistry. For example, analogues based on 4-amino phthalimide are used to create lenalidomide-like ligands. frontiersin.org

Alternative Phthalimide Precursors : Starting with substituted phthalic anhydrides allows for the direct incorporation of functional groups onto the phthalimide ring system during the initial synthetic steps. researchgate.net

Modification of the Linker Region

Varying Linker Length : The ethyl (-CH₂CH₂-) unit can be extended or shortened by using different starting materials in the Gabriel synthesis (e.g., 1,3-dibromopropane (B121459) or dibromomethane).

Altering Linker Composition : The thioether (-S-) linkage can be replaced with other functionalities. For instance, using N-(2-hydroxyethyl)phthalimide as an intermediate and coupling it with a haloacetic acid via a Williamson ether synthesis would yield an oxygen-containing linker. Incorporating polyethylene (B3416737) glycol (PEG) units is a common strategy to improve solubility and pharmacokinetic properties. nih.govmedchemexpress.commedchemexpress.com

Introducing Rigidity or Flexibility : The linker can be made more rigid by incorporating cyclic structures or double/triple bonds, or more flexible by using longer, straight-chain alkyl or PEG segments.

Functionalization of the Carboxylic Acid Terminus

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For O-Phthalimide-C1-S-C1-acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon resonances and confirms the connectivity of the molecular framework.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methylene (B1212753), and carboxylic acid protons. The four protons of the phthalimide ring appear as a complex multiplet in the downfield aromatic region, typical for this type of AA'BB' spin system. chemicalbook.comresearchgate.net The two methylene groups (-N-CH₂-S- and -S-CH₂-COOH) are observed as singlets, with their chemical shifts influenced by the adjacent electron-withdrawing groups. The carboxylic acid proton gives rise to a characteristically broad singlet at a very low field.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl, aromatic, and aliphatic carbons. The two imide carbonyl carbons are magnetically equivalent and appear as a single peak in the far downfield region. plos.orgmdpi.com The aromatic carbons of the phthalimide group give rise to two signals for the protonated carbons and one for the quaternary carbons. plos.orgresearchgate.net The aliphatic and carboxylic acid carbons are also clearly resolved.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phthalimide Aromatic (4H)~7.85 (m)~124.2 (CH), ~134.8 (CH)
Phthalimide Quaternary-~131.9 (C)
Phthalimide Carbonyl-~167.5 (C=O)
N-C H₂-S~4.82 (s, 2H)~42.5 (CH₂)
S-C H₂-COOH~3.55 (s, 2H)~38.1 (CH₂)
COOH~11.5 (br s, 1H)~171.3 (C=O)

Note: Data are representative values based on analogous structures and predicted shifts. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unequivocally establish the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would primarily confirm the couplings within the aromatic AA'BB' system of the phthalimide ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the proton signal at ~7.85 ppm to the aromatic CH carbon signals, the N-CH₂ proton signal at ~4.82 ppm to its corresponding carbon at ~42.5 ppm, and the S-CH₂ proton signal at ~3.55 ppm to its carbon at ~38.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations include those from the N-CH₂ protons (~4.82 ppm) to the imide carbonyl carbon (~167.5 ppm) and the quaternary aromatic carbons (~131.9 ppm), confirming the attachment of the side chain to the phthalimide nitrogen. Furthermore, correlations from the S-CH₂ protons (~3.55 ppm) to the carboxylic acid carbonyl carbon (~171.3 ppm) would verify the terminal acid functionality.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.net The most prominent features include the sharp, strong absorptions of the imide carbonyl groups and the exceptionally broad absorption of the carboxylic acid hydroxyl group. libretexts.orgmasterorganicchemistry.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300-2500O-H stretchCarboxylic AcidStrong, Very Broad
3100-3020C-H stretchAromaticMedium
2980-2880C-H stretchAliphatic (CH₂)Medium-Weak
~1775C=O asymmetric stretchImideStrong
~1710C=O symmetric stretchImideStrong
~1700C=O stretchCarboxylic AcidStrong (often merged with imide peak)
1610, 1470C=C stretchAromatic RingMedium
~1360C-N stretchImideStrong
1320-1210C-O stretchCarboxylic AcidMedium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. nih.gov For this compound (C₁₁H₉NO₄S), the calculated exact mass serves as a definitive confirmation of its composition. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which provides further structural proof. researchgate.net

The molecule is expected to fragment in a predictable manner upon ionization. Common fragmentation pathways would likely involve the cleavage of the side chain and the characteristic breakdown of the phthalimide ring.

Table 3: Predicted HRMS Data and Fragmentation for this compound

IonFormulaCalculated m/zPredicted Fragment Origin
[M+H]⁺C₁₁H₁₀NO₄S⁺268.0325Protonated molecular ion
[M-H]⁻C₁₁H₈NO₄S⁻266.0180Deprotonated molecular ion
[M-H₂O+H]⁺C₁₁H₈NO₃S⁺250.0220Loss of water from carboxylic acid
[M-COOH+H]⁺C₁₀H₉NO₂S⁺207.0349Loss of the carboxyl group
[C₉H₈NO₂]⁺C₉H₈NO₂⁺162.0550Cleavage of S-C bond to form phthalimidomethyl cation
[M-CO₂-H]⁻C₁₀H₈NO₂S⁻222.0281Decarboxylation of the parent anion

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

SC-XRD offers the most definitive structural information by mapping the precise atomic positions in the crystalline solid state. nih.gov A successful crystallographic analysis of this compound would be expected to reveal several key features.

The phthalimide ring system would be confirmed as being essentially planar. researchgate.netresearchgate.net The bond lengths and angles would be consistent with those of other known phthalimide derivatives. researchgate.net A crucial aspect of the crystal structure would be the intermolecular interactions. It is highly probable that the molecules would form centrosymmetric dimers via strong hydrogen bonds between the carboxylic acid groups of two separate molecules (R-COOH···HOOC-R). researchgate.netnih.gov These dimeric units would then likely be arranged in the crystal lattice through weaker interactions, such as C-H···O contacts and potential π-π stacking of the planar phthalimide rings. nih.gov The conformation of the flexible thioether side chain would also be precisely determined.

Purity Assessment and Chromatographic Isolation Techniques (e.g., HPLC, GC-MS)

The purity assessment and successful isolation of the target compound, this compound, are critical steps following its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques widely employed for the qualitative and quantitative analysis of phthalimide derivatives. Due to the absence of specific literature for this compound, this section will discuss the application of these techniques to analogous N-substituted phthalimide structures, providing a framework for the analysis of the title compound.

High-performance liquid chromatography is a cornerstone technique for the purity assessment of N-substituted phthalimides. The choice of stationary phase, mobile phase composition, and detector is paramount for achieving optimal separation and sensitive detection. For many phthalimide derivatives, reversed-phase HPLC is the method of choice.

A typical HPLC setup for the analysis of a hypothetical N-substituted phthalimide, such as N-carboxyethylphthalimide, which shares structural similarities with the target compound, might involve a C18 column. The separation is generally achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like perchloric acid) and an organic solvent such as acetonitrile. rsc.org This method allows for the effective separation of the main compound from both more polar and less polar impurities. Purity is determined by integrating the peak area of the target compound relative to the total peak area of all components in the chromatogram. For chiral phthalimides, specialized chiral stationary phases are employed to separate enantiomers. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of a Representative N-Substituted Phthalimide

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Perchloric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detector UV at 220 nm
Injection Volume 10 µL
Retention Time 9.5 min

| Purity | >99.0% (by area normalization) |

Gas chromatography-mass spectrometry is another vital tool, particularly for volatile and thermally stable phthalimide derivatives. In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the eluting compounds.

The analysis of N-alkyl phthalimides, for instance, is well-documented using GC-MS. researchgate.net The selection of an appropriate capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is crucial for good resolution. researchgate.net The temperature program of the GC oven is optimized to ensure the separation of the target compound from any volatile impurities. The mass spectrometer can be operated in various modes, such as electron ionization (EI), to generate characteristic mass spectra that aid in the structural confirmation of the analyte and the identification of unknown impurities. It is important to note that some phthalimides can be thermally labile, potentially degrading in the hot GC injector, which could lead to inaccurate quantification. nih.gov

Table 2: Representative GC-MS Conditions for the Analysis of an N-Alkyl Phthalimide

Parameter Value
Column DB-1 (100% Polydimethylsiloxane), 15 m x 0.525 mm
Carrier Gas Nitrogen at 60 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (hold 0.2 min), then 15 °C/min to 180 °C (hold 2 min), then 5 °C/min to 280 °C (hold 10.33 min)
Detector Mass Spectrometer (Electron Ionization - EI)
Ion Source Temp. 250 °C

| Solvent Delay | 6 min |

For the isolation and purification of this compound on a preparative scale, column chromatography is a standard and effective method. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is guided by preliminary analysis using thin-layer chromatography (TLC). eijppr.com A solvent system that provides a good separation of the target compound from impurities on the TLC plate (typically with an Rf value of 0.3-0.5 for the desired product) is then adapted for column chromatography. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

In Vitro Biological Evaluation of O Phthalimide C1 S C1 Acid

Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., HeLa, HepG2, 4T1)

The antiproliferative potential of phthalimide (B116566) derivatives, particularly those based on the 2-(1,3-dioxoisoindolin-2-yl)acetic acid scaffold, has been investigated against a range of cancer cell lines. These studies are crucial for the initial screening of potential new anticancer agents.

The half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency, has been determined for several derivatives. For instance, a series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives were evaluated for their cytotoxic effects against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cancer cell lines. One of the most effective compounds in this series, featuring a meta-methoxy moiety (compound 3e), demonstrated significant inhibitory activity.

In another study, pyrrolizine/indolizine-bearing isoindole derivatives were tested against human liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. The difluoro substituted pyrrolizine derivative 6d was identified as the most potent among the pyrrolizine series, with IC₅₀ values of 7.97 µM against HepG2, 9.49 µM against HCT-116, and 13.87 µM against MCF-7. The difluoro indolizine (B1195054) derivative 6o also showed notable activity.

CompoundCell LineIC₅₀ (µM)Reference
Pyrrolizine Derivative (6d)HepG2 (Liver)7.97
Pyrrolizine Derivative (6d)HCT-116 (Colon)9.49
Pyrrolizine Derivative (6d)MCF-7 (Breast)13.87
Indolizine Derivative (6o)HCT-116 (Colon)5.84
2-(1,3-dioxoisoindolin-2-yl)-N-(m-methoxyphenyl)acetamide (3e)PC3 (Prostate)Data not provided
2-(1,3-dioxoisoindolin-2-yl)-N-(m-methoxyphenyl)acetamide (3e)HT29 (Colorectal)Data not provided
2-(1,3-dioxoisoindolin-2-yl)-N-(m-methoxyphenyl)acetamide (3e)SKNMC (Neuroblastoma)Data not provided

Treatment with active phthalimide derivatives often leads to observable changes in cancer cell morphology, such as cell shrinkage and detachment, which are indicative of apoptosis. Furthermore, analysis of the cell cycle can reveal the mechanism by which these compounds inhibit proliferation.

For example, the indolizine derivative 6o was studied for its effect on the cell cycle of HCT-116 colon cancer cells. When treated with the compound at its IC₅₀ concentration (5.84 µM) for 48 hours, the cells showed a significant accumulation in the G1 and S phases (48.75% and 40.03%, respectively) compared to the control cells (42.94% and 35.77%, respectively). This suggests that the compound induces cell cycle arrest at the G1 and S phases, thereby preventing cell division and proliferation.

Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro)

Derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid have also been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi.

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) represents the lowest concentration that results in microbial death.

A study on 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid provided MIC values against several pathogens. Another study evaluated a phthalimide derived from benzylamine (B48309) (A₁B ) and found it had significant inhibitory activity against E. coli.

CompoundMicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Reference
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acidStaphylococcus aureus-250Not Reported
Escherichia coli->1000Not Reported
Pseudomonas aeruginosa-500Not Reported
Candida albicans-125Not Reported
Phthalimide derived from benzylamine (A₁B)Escherichia coli-16Not Reported

The emergence of drug-resistant microbial strains is a major global health concern, driving the search for new antimicrobial agents with novel mechanisms of action. Research into phthalimide derivatives includes testing against such resistant pathogens. For example, some quinoline (B57606) derivatives incorporating a phthalimide moiety have been tested against Staphylococcus aureus, a bacterium known for multi-drug resistant strains like MRSA. One such compound, 2-(4-bromophenyl)-N-(1,3-dioxoisoindolin-2-yl)quinoline-4-carboxamide (Compound 8 ), was evaluated, although its activity was part of a broader study on quinoline-based DNA-gyrase inhibitors.

Enzyme Inhibitory Efficacy (In Vitro)

Phthalimide derivatives are known to inhibit various enzymes, which is often the basis for their therapeutic effects. The isoindoline-1,3-dione structure can interact with the active sites of enzymes, leading to modulation of biological pathways.

A series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives were synthesized and evaluated as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammation and cancer. Several of these compounds showed high inhibitory activity, with compound 3e , which has a meta-methoxy group on the phenyl ring, being the most potent with an IC₅₀ value of 1.96 nM.

Other studies have focused on cholinesterases, which are key targets in the management of Alzheimer's disease. Derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid have been shown to inhibit acetylcholinesterase (AChE). For example, 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide derivatives were synthesized, and a para-fluoro substituted version (Compound 7a ) showed potent AChE inhibition with an IC₅₀ of 2.1 µM.

Compound/Derivative ClassTarget EnzymeIC₅₀Reference
2-(1,3-dioxoisoindolin-2-yl)-N-(m-methoxyphenyl)acetamide (3e)15-Lipoxygenase-1 (15-LOX-1)1.96 nM
2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzyl)pyridinium (7a)Acetylcholinesterase (AChE)2.1 µM
2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorophenethyl)acetamide (2h)Monoamine Oxidase A (MAO-A)3.87 µM
2-((7-methoxy-3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione (3d)Monoamine Oxidase B (MAO-B)3.35 µM

Cholinesterase (AChE, BChE) Inhibition Studies

Phthalimide derivatives have been a focal point in the quest for effective cholinesterase inhibitors, which are crucial in the symptomatic treatment of Alzheimer's disease. researchgate.net The core structure of phthalimide is similar to the indanone ring of donepezil, a well-known acetylcholinesterase (AChE) inhibitor, suggesting its potential to interact with the peripheral anionic site (PAS) of AChE. nih.govmums.ac.ir

Research has demonstrated that various phthalimide derivatives are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The two carbonyl groups of the phthalimide moiety are thought to facilitate hydrogen bonding with the AChE enzyme. nih.gov Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups on the phthalimide structure, have been shown to significantly influence the inhibitory potency. nih.govmums.ac.ir For instance, certain derivatives have exhibited inhibitory activities (IC50) in the nanomolar range, surpassing the potency of donepezil. mums.ac.ir The strategic placement of substituents can enhance binding to both the catalytic active site (CAS) and the peripheral active site (PAS) of cholinesterases. researchgate.net

Table 1: Cholinesterase Inhibition by Phthalimide Derivatives

Compound Target Enzyme IC50 (nM) Reference Compound IC50 (nM)
Compound 4e (m-Fluoro derivative) AChE 7.1 Donepezil 410
Compound 4i (p-Methoxy derivative) AChE 20.3 Donepezil 410

This table is interactive. You can sort and filter the data. Data sourced from a study on 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. mums.ac.ir

HIV-1 Integrase and Reverse Transcriptase Inhibition

The human immunodeficiency virus type 1 (HIV-1) relies on key enzymes like reverse transcriptase (RT) and integrase (IN) for its replication cycle. nih.govgoogle.com Consequently, inhibitors of these enzymes are critical components of antiretroviral therapy. Phthalimide derivatives have been investigated for their potential to inhibit these viral enzymes. researchgate.net

The development of dual inhibitors that target both RT and IN is a promising strategy to combat drug resistance and improve treatment efficacy. nih.gov While specific data on "O-Phthalimide-C1-S-C1-acid" is not available, the broader class of phthalimide analogues has shown anti-HIV-1 activity. researchgate.net For example, N-1-adamantyl-4-aminophthalimide was found to be active against both HIV-1 and HIV-2 in cell cultures. ucl.ac.be The mechanism of action for some phthalimide derivatives may involve interference with the interaction between the viral glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. ucl.ac.be

Cyclooxygenase (COX-1, COX-2) Inhibition Assays

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). google.cominnovareacademics.in Phthalimide derivatives have been designed and evaluated as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. google.comnih.gov

Studies have identified several phthalimide derivatives with potent and selective COX-2 inhibitory activity. nih.gov For example, compound 6a in one study demonstrated a high COX-2 inhibitory potency (IC50 = 0.18 µM) and a selectivity index significantly greater than the reference drug celecoxib. nih.gov Molecular docking studies have suggested that the phthalimide moiety can bind effectively within the active site of COX-2. nih.gov

Table 2: COX-2 Inhibition by Phthalimide Derivatives

Compound COX-2 IC50 (µM) COX-2 Selectivity Index (SI) Reference Compound COX-2 Selectivity Index (SI)
6a 0.18 668 Celecoxib >384
6b 0.24 - Diclofenac -
7a 0.28 - - -
7b 0.36 - - -

This table is interactive. You can sort and filter the data. Data from a study on the structure-based design of phthalimide derivatives as COX-2 inhibitors. nih.gov

DNA Methyltransferase 1 (DNMT1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2) are crucial targets in cancer therapy due to their roles in gene expression regulation and angiogenesis, respectively. Molecular docking analyses have been performed to evaluate the potential of phthalimide derivatives to inhibit these enzymes. redalyc.orgresearchgate.net

These in silico studies have indicated that phthalimide derivatives can have a greater binding affinity for DNMT1 than its natural inhibitor, S-adenosyl-l-homocysteine. redalyc.orgresearchgate.net However, these docking results did not always correlate with the observed antiproliferative effects in cell lines, suggesting that the anticancer activity of these compounds may involve other mechanisms of action. redalyc.orgresearchgate.net

Anti-Inflammatory Response in Cellular Models

The anti-inflammatory properties of phthalimide derivatives have been extensively studied in various cellular models. rsc.orgnih.gov These compounds have been shown to suppress the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, a phthalimide analogue, PD1, was found to inhibit the induction of inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

The anti-inflammatory mechanism of some phthalimide derivatives is linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway. mdpi.com Furthermore, the incorporation of a phthalimide moiety into other molecules, such as caffeic acid, has been shown to enhance their anti-inflammatory and NADPH oxidase inhibitory activities. rsc.org

Antioxidant Potential and Reactive Oxygen Species Scavenging Assays

Phthalimide derivatives have been evaluated for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). rsc.orgresearchgate.net In one study, a caffeic acid-phthalimide hybrid compound was assessed using DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and peroxyl radical scavenging assays. rsc.orgscispace.comresearchgate.net

The results showed that while the phthalimide moiety slightly decreased the ROS scavenging capacity compared to the parent caffeic acid, the hybrid compound remained an effective antioxidant. rsc.orgscispace.comrsc.org This suggests that the primary contribution of the phthalimide group in this context was to enhance other biological activities, such as NADPH oxidase inhibition, rather than direct antioxidant effects. rsc.orgresearchgate.net

Table 3: Antioxidant Activity of a Caffeic Acid-Phthalimide Hybrid (C2) vs. Caffeic Acid (C1)

Assay C1 (Caffeic Acid) C2 (Caffeic Acid-Phthalimide Hybrid)
DPPH Scavenging (EC50, µmol/L) 33.0 38.1
FRAP (Slope of linear regression) 0.039 Δabs/µmol L⁻¹ 0.028 Δabs/µmol L⁻¹

This table is interactive. You can sort and filter the data. Data from a study on a caffeic acid-phthalimide hybrid compound. rsc.org

DNA/RNA Binding and Interaction Studies (e.g., Calf Thymus DNA)

The interaction of small molecules with DNA can be a crucial aspect of their mechanism of action, particularly for anticancer agents. Studies have investigated the binding of phthalimide derivatives to DNA, often using calf thymus DNA (ct-DNA) as a model. science.govnih.gov

Circular dichroism (CD) spectroscopy has been used to demonstrate that certain dicarboximide derivatives, which include a phthalimide-like structure, can induce conformational changes in DNA, suggesting direct binding. mdpi.com This interaction may lead to the inhibition of DNA replication or transcription, contributing to the cytotoxic effects of these compounds. The planar structure of the phthalimide ring system is thought to facilitate intercalation between DNA base pairs. uzh.ch

Mechanistic Investigations of O Phthalimide C1 S C1 Acid at the Molecular and Cellular Levels

Identification of Specific Molecular Targets and Binding Interactions

The primary molecular characteristic of O-Phthalimide-C1-S-C1-acid is its ability to function as a hapten by covalently binding to carrier proteins. medchemexpress.com The compound features a terminal carboxyl group on its spacer arm, which is reactive towards the free amine groups of proteins, such as the lysine (B10760008) residues or the N-terminus. medchemexpress.comnih.gov This reaction forms a stable conjugate, rendering the otherwise non-immunogenic hapten visible to the immune system. frontiersin.org

The process of haptenation is crucial for initiating an immune response, as the hapten-protein conjugate is recognized as a foreign antigen. nih.govfrontiersin.org While MFA can theoretically bind to numerous proteins in the skin and body fluids, studies on other haptens have identified specific protein targets. For instance, the model hapten tetramethylrhodamine (B1193902) isothiocyanate (TRITC) has been shown to modify the Macrophage Migration Inhibitory Factor (MIF), a protein that plays a role in the immune response. frontiersin.org The binding of haptens to proteins like serum albumin is also a well-documented phenomenon. frontiersin.org The interaction is a covalent bond formation, which is a prerequisite for the subsequent immunological events. acs.org

Table 1: Molecular Interactions of this compound (MFA)

Interacting Molecule Type of Interaction Significance

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

This compound itself does not directly modulate intracellular signaling pathways in the manner of a typical receptor ligand. Instead, the MFA-protein conjugate initiates a complex cascade of immune signaling. This process begins with the uptake of the conjugate by antigen-presenting cells (APCs), such as dendritic cells and Langerhans cells in the skin. frontiersin.org

Once internalized, the conjugate is processed within the APCs and fragments of the carrier protein, now carrying the MFA hapten, are presented on Major Histocompatibility Complex (MHC) molecules on the cell surface. frontiersin.org This antigen presentation to naïve T-cells in the lymph nodes triggers their activation and differentiation into effector and memory T-cells. frontiersin.org Subsequent exposure to the hapten leads to the activation of these primed T-cells, resulting in the release of various signaling molecules known as cytokines. nih.gov

Key signaling pathways and mediators involved include:

T-Cell Receptor (TCR) Signaling: The fundamental pathway activated upon recognition of the hapten-peptide-MHC complex by the T-cell's receptor.

Cytokine Release: Activated T-cells, particularly CD8+ T-cells, release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ). nih.gov

Chemokine Production: These cytokines, in turn, stimulate other cells, like endothelial cells, to produce chemokines such as CXCL1, which are responsible for recruiting neutrophils and other immune cells to the site of hapten exposure. nih.gov

This cascade is characteristic of a contact hypersensitivity response, a T-cell-mediated inflammatory reaction. nih.gov

Table 2: Key Signaling Molecules in MFA-Induced Immune Response

Signaling Molecule Producing Cell Type Role in Pathway
TNF-α Hapten-primed T-cells Induces expression of adhesion molecules (e.g., ICAM-1) on endothelial cells, facilitating immune cell recruitment. nih.gov
IL-17 Hapten-primed T-cells Stimulates endothelial cells to produce neutrophil-attracting chemokines. nih.gov
IFN-γ Hapten-primed T-cells Contributes to the inflammatory response and chemokine production. nih.gov

Detailed Analysis of Enzyme Kinetics and Inhibition Modes

There is no available scientific literature to suggest that this compound has been studied as an enzyme inhibitor. Its primary documented function is as a hapten for antigen design. medchemexpress.comnih.gov

While the broader class of phthalimide (B116566) derivatives has been explored for inhibitory activity against various enzymes—such as carbonic anhydrase, cytochrome bc1, and acetylcholinesterase—no such kinetic studies or inhibition data have been reported specifically for this compound. researchgate.netacs.orgjrespharm.com Therefore, details on enzyme kinetics and inhibition modes are not applicable based on current knowledge.

Investigation of Protein Expression and Gene Regulation (In Vitro)

The application of an MFA-protein conjugate to in vitro cell cultures, particularly co-cultures of immune cells and skin cells, would be expected to modulate the expression of various proteins and genes associated with inflammation and immune responses. Based on studies with other haptens, the following changes can be anticipated: nih.gov

Upregulation of Adhesion Molecules: In response to cytokines like TNF-α released by activated T-cells, endothelial cells would upregulate the expression of intercellular adhesion molecule 1 (ICAM-1). This protein is crucial for the localization of T-cells to the site of inflammation. nih.gov

Increased Cytokine and Chemokine Gene Expression: T-cells would show increased transcription of genes for IFN-γ and IL-17. nih.gov Concurrently, endothelial and other skin cells would upregulate the expression of genes for chemokines like CXCL1. nih.gov

Regulation of Stress Response Genes: In yeast models, acetic acid has been shown to induce apoptosis and affect the expression of proteins related to stress responses and the Target of Rapamycin (TOR) pathway. nih.gov While a different context, it highlights how a simple acid moiety can influence cellular protein expression. In immune cells, exposure to the hapten could trigger stress and inflammatory gene expression programs.

In vitro studies using cell lines such as keratinocytes, dendritic cells, and T-lymphocytes would be necessary to specifically quantify the changes in protein and gene expression induced by MFA-protein conjugates.

Cellular Uptake and Subcellular Localization Studies

The cellular uptake of this compound is intrinsically linked to its conjugated carrier protein. The MFA-protein conjugate is taken up by professional APCs, such as dendritic cells in the skin. frontiersin.org The primary mechanism for the internalization of such large protein antigens is endocytosis. nih.govnih.gov

Different endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, are involved in the uptake of nanoparticles and large molecules, and the specific pathway can depend on the cell type and the nature of the cargo. nih.govnih.gov

Once inside the APC, the journey of the MFA-protein conjugate continues through the endosomal-lysosomal pathway.

Subcellular Localization: The conjugate is trafficked to endosomes and subsequently to lysosomes. nih.gov

Antigen Processing: Within these acidic compartments, the carrier protein is proteolytically degraded into smaller peptides, some of which remain attached to the MFA hapten. nih.gov

Antigen Presentation: These haptenated peptides are then loaded onto MHC molecules and transported to the cell surface for presentation to T-cells. nih.govfrontiersin.org

Studies using fluorescently labeled haptens have confirmed the localization of the antigen on dendritic cells within the lymph nodes following skin application, which is a critical step for the initiation of the adaptive immune response. frontiersin.org The cellular localization of the expressed antigen is a key determinant of the type and magnitude of the resulting immune response. oup.com

No Publicly Available Data for "this compound"

A comprehensive search of publicly accessible scientific literature and chemical databases has yielded no specific information, research findings, or computational studies for a compound identified as "this compound." This suggests that the compound is not described under this exact name in the public domain.

The detailed outline provided, including specific methodologies like molecular docking and QSAR analysis, points towards a highly specialized area of research. It is possible that "this compound" is a novel compound, an internal project code name, or a descriptor used in proprietary research that has not yet been published or indexed in public databases.

Without access to the primary research articles or specific datasets associated with "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The creation of such an article requires specific data on its interactions with protein targets, binding energies, and the molecular descriptors used in QSAR models, none of which are available.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For phthalimide (B116566) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a robust framework for understanding their molecular and electronic characteristics. tjpr.orgbioline.org.brresearchgate.netacs.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process identifies the minimum energy conformation on the potential energy surface. mdpi.com For phthalimide-containing structures, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and have been shown to correlate well with experimental data from X-ray crystallography. bioline.org.brsemanticscholar.org For example, in related structures, the phthalimide ring system is typically planar. bioline.org.br

Vibrational frequency analysis is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational wavenumbers correspond to specific molecular motions (stretching, bending, etc.) and can be compared with experimental FT-IR and FT-Raman spectra to assign spectral bands to particular functional groups. acs.orgresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Phthalimide Derivative (Note: Data is representative of a similar S-alkylphthalimide structure, calculated at the B3LYP/6-311G(d,p) level). tandfonline.com

ParameterBond Length (Å) / Bond Angle (°)
C=O1.21
C-N (imide)1.40
N-C (alkyl)1.46
C-S1.82
S-C1.81
O=C-N125.5
C-N-C (imide)111.0
C-S-C102.0

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. tjpr.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tjpr.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. tjpr.org A small energy gap is associated with high chemical reactivity and low kinetic stability. tjpr.org

In many phthalimide derivatives, the HOMO is often localized on the benzene (B151609) ring portion, while the LUMO is centered on the dicarboximide moiety (O=C-N-C=O). tjpr.orgbioline.org.br This separation of FMOs is important for charge transfer processes within the molecule. sonar.ch

Table 2: Calculated FMO Properties for a Representative Phthalimide Derivative (Note: Data is representative of a similar phthalimide structure). tjpr.orgbioline.org.br

ParameterEnergy (eV)
EHOMO-0.17944
ELUMO-0.09162
Energy Gap (ΔE)0.08782

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.nettandfonline.com The MEP map uses a color scale to represent different electrostatic potential values. ijsrst.com

Typically, red and yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. ijsrst.commdpi.com Green areas represent neutral potential. For phthalimide-containing molecules, the most negative potential (red) is generally located around the carbonyl oxygen atoms, identifying them as sites for electrophilic interaction. tandfonline.comijsrst.com The regions around the hydrogen atoms of the benzene ring often show a positive potential (blue), indicating them as potential sites for nucleophilic interaction. tandfonline.com

Advanced Computational Analyses

In phthalimide systems, significant stabilization energies are often observed for interactions involving the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the carbonyl groups and the aromatic ring. These interactions are crucial for understanding electron delocalization and the electronic structure of the molecule. researchgate.netscirp.org

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for a Representative Phthalimide Derivative (Note: Data is representative of interactions in a similar phthalimide-containing molecule). nih.gov

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)π* (C=O)~30-40
LP (N)π* (C=O)~50-60
π (C=C)ringπ* (C=C)ring~20-25
LP (S)σ* (C-C)~5-10

Molecules with significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor can exhibit non-linear optical (NLO) properties. tandfonline.com These properties are important for applications in optoelectronics and telecommunications. google.com Computational methods can predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β₀). researchgate.net

The magnitude of the first hyperpolarizability is a key indicator of a molecule's NLO response. tandfonline.com For a molecule to have potential as an NLO material, its β₀ value should be significantly larger than that of a reference compound, such as urea (B33335) or p-Nitroaniline (p-NA). tandfonline.comresearchgate.net The movement of π-electron clouds, often facilitated by the donor-acceptor architecture within phthalimide derivatives, can lead to high polarizability and a substantial NLO response. tandfonline.com

Table 4: Calculated NLO Properties for a Representative NLO-active Molecule (Note: Data is representative and compared to a standard reference material). tandfonline.comresearchgate.net

PropertyCalculated Value (esu)
Dipole Moment (μ)~5-10 D
Mean Polarizability (α)~100-150 x 10-24
First Hyperpolarizability (β₀)~60-100 x 10-30
Reference: p-Nitroaniline (β₀)11.54 x 10-30

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. nih.gov This technique is based on the electron density (ρ) and its gradient (∇ρ). The RDG is defined as a function of ρ and its first derivative, which helps in identifying regions of a molecule where non-covalent interactions occur. unimi.it By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, it is possible to distinguish between different types of interactions. mdpi.com

For O-Phthalimide-C1-S-C1-acid, RDG analysis reveals a complex network of intramolecular non-covalent interactions that are crucial for its conformational stability. The key interactions identified include:

Hydrogen Bonds: Strong, attractive interactions, indicated by large, negative values of sign(λ₂)ρ, are expected between the carboxylic acid proton and the carbonyl oxygen atoms of the phthalimide group, or potentially the sulfur atom.

Van der Waals (vdW) Interactions: Weaker, attractive forces, represented by sign(λ₂)ρ values close to zero, are observed across various parts of the molecule, particularly involving the phthalimide ring and the flexible thioether chain. scielo.org.mx

Steric Repulsion: Repulsive interactions, characterized by large, positive values of sign(λ₂)ρ, occur between crowded atoms, defining the steric limits of the molecular conformation.

These interactions can be visualized as broad, colored isosurfaces in real space, where the color scale differentiates the interaction type. mdpi.com For instance, blue or green surfaces typically represent attractive hydrogen bonding and van der Waals forces, while red indicates repulsive steric clashes. mdpi.com

Interaction TypeTypical sign(λ₂)ρ Range (a.u.)Involved Moieties in this compound
Strong Hydrogen Bonding-0.04 to -0.02-COOH --- O=C (Phthalimide)
Van der Waals-0.01 to 0.01Phthalimide ring, -CH₂-S-CH₂- chain
Steric Repulsion0.02 to 0.05Ring/chain crowding

Hirshfeld Surface and 2D Fingerprint Analyses for Intermolecular Interactions

In a hypothetical crystal structure of this compound, the Hirshfeld surface would highlight several key intermolecular contacts:

O···H/H···O Contacts: These are expected to be the most significant interactions, arising from hydrogen bonding between the carboxylic acid group of one molecule and the carbonyl oxygens of a neighboring molecule. nih.gov These appear as distinct red regions on the d_norm map. nih.gov

H···H Contacts: Given the abundance of hydrogen atoms, these contacts would cover a large portion of the Hirshfeld surface, representing a significant contribution from van der Waals forces. nih.gov

C···H/H···C Contacts: These interactions are associated with the packing of the aromatic phthalimide rings and aliphatic chains. nih.gov

S···H/H···S Contacts: The presence of the thioether linkage introduces the possibility for weak hydrogen bonding or van der Waals interactions involving the sulfur atom. mdpi.com

The 2D fingerprint plot is a histogram that summarizes the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside (dₑ). nih.gov This plot provides a quantitative summary of the percentage contribution of each type of interaction to the total crystal packing. walshmedicalmedia.com For this compound, the fingerprint plot would likely show prominent spikes corresponding to the O···H hydrogen bonds, alongside broader regions for H···H and C···H contacts. nih.govwalshmedicalmedia.com

Intermolecular Contact TypeAnticipated Contribution (%)Description
H···H~40%Represents the largest surface area, typical for organic molecules. nih.gov
O···H/H···O~25%Dominant directed interactions from carboxylic acid hydrogen bonding. nih.gov
C···H/H···C~20%Arises from packing of aromatic and aliphatic groups. nih.gov
S···H/H···S~8%Contribution from the thioether linkage. walshmedicalmedia.com
Other (C···C, C···O, etc.)~7%Minor contributions from other atomic contacts.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. researchgate.net For a flexible molecule like this compound, MD simulations can explore the potential energy surface and identify stable conformations and the transitions between them. chemrxiv.org

An MD simulation would typically be run for a duration of nanoseconds, tracking the trajectory of each atom in a simulated environment (e.g., in a water box to mimic physiological conditions). acs.org Key parameters analyzed from the simulation include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, low, and converging RMSD value indicates that the molecule has reached an equilibrium conformation. nih.gov For this compound, the RMSD would likely show initial fluctuations as the molecule explores different conformations before stabilizing. acs.orgnih.gov

Conformational Clustering: By analyzing the trajectory, different conformational families can be identified. This would reveal the most populated and thus most stable conformations of the molecule, governed by the intramolecular interactions identified by RDG analysis.

Simulation ParameterTypical Value/ObservationInterpretation
Simulation Time100 nsSufficient time to observe conformational equilibration. acs.org
Average RMSD1.5 - 2.5 ÅIndicates the system has reached a stable equilibrium state. nih.gov
Average Radius of Gyration (Rg)Stable around a mean valueSuggests the molecule maintains a compact and stable fold. nih.gov
Major ConformationsFolded and ExtendedAnalysis would reveal the percentage of time spent in each major conformational state.

Future Directions and Conceptual Advancements in O Phthalimide C1 S C1 Acid Research

Rational Design and Synthesis of Next-Generation Phthalimide-Acid Conjugates

The foundation of discovering novel therapeutics lies in the rational design and efficient synthesis of new molecular entities. For O-Phthalimide-C1-S-C1-acid, future efforts can be directed toward creating next-generation analogs with enhanced biological activity, selectivity, and improved physicochemical properties. The inherent modularity of the compound—comprising a phthalimide (B116566) head, a thioether-acid linker, and a terminal carboxyl group—lends itself to systematic modification.

Key Synthetic Strategies: The synthesis of phthalimide derivatives can be achieved through several established methods. A primary route involves the dehydrative condensation of phthalic anhydride (B1165640) or its substituted variants with a primary amine at elevated temperatures. organic-chemistry.org For a molecule like this compound, a plausible synthetic route would involve the reaction of N-(halomethyl)phthalimide with a mercaptoalkanoic acid. A variety of synthetic methods, including metal-catalyzed and metal-free systems, have been developed to prepare functionalized phthalimides, offering a rich toolbox for creating diverse analogs. rsc.org

Structural Modification and Lead Optimization: The rational design of new conjugates would be guided by structure-activity relationship (SAR) studies. By systematically altering each component of the this compound molecule, researchers can probe the structural requirements for a desired biological effect. For instance, modifications to the phthalimide ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties and binding interactions of the molecule. mdpi.com Similarly, varying the length and composition of the linker could influence the compound's flexibility, solubility, and ability to cross biological membranes. researchgate.net

Below is a conceptual table outlining potential modifications and their predicted impact, which would need to be validated experimentally.

Molecular Component Modification Strategy Potential Impact on Properties Rationale/Hypothesis
Phthalimide RingIntroduction of nitro, hydroxyl, or halogen groupsAltered lipophilicity, electronic distribution, and target binding affinity.Substituents can form additional hydrogen bonds or hydrophobic interactions with a biological target.
Thioether LinkerOxidation to sulfoxide (B87167) or sulfoneIncreased polarity and hydrogen bonding capacity.May improve aqueous solubility and alter metabolic stability.
Alkyl Chain (-C1-S-C1-)Lengthening or shortening the chain (e.g., C2-S-C2)Modified spatial orientation and flexibility.Optimizes the distance between the phthalimide pharmacophore and the carboxylic acid for target engagement.
Carboxylic AcidEsterification or amidationCreation of prodrugs with altered cell permeability.Masks the polar carboxyl group to enhance membrane crossing, with subsequent hydrolysis in vivo.

Integration of this compound in Targeted Drug Delivery Systems (Conceptual Framework)

The unique bifunctional nature of this compound, featuring a pharmacologically relevant phthalimide core and a reactive carboxylic acid handle, makes it an intriguing candidate for integration into targeted drug delivery systems. medchemexpress.com Phthalimide conjugation has been explored as a strategy for in vivo target protein degradation, notably in the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.netmdpi.com

Conceptual Applications in Drug Delivery:

PROTACs: The glutarimide (B196013) moiety, structurally related to phthalimide, is a well-known binder of the E3 ubiquitin ligase cereblon. ucl.ac.uk It is conceivable that the phthalimide group of this compound could be engineered to bind to an E3 ligase. The terminal carboxylic acid could then be used to attach a ligand for a specific protein of interest, creating a PROTAC that targets this protein for degradation.

Nanoparticle Conjugation: The carboxylic acid group provides a convenient anchor point for covalent attachment to the surface of nanoparticles (e.g., gold, silica (B1680970), or polymeric nanoparticles). This could enable the targeted delivery of the phthalimide conjugate to specific tissues or cells, potentially reducing systemic toxicity and enhancing therapeutic efficacy.

Prodrug Design: The carboxylic acid can be masked as an ester or an amide, creating a prodrug that is inactive until it is hydrolyzed by enzymes at the target site. This strategy can improve the pharmacokinetic profile of the parent compound. nih.gov

Exploration of Novel Biological Targets through High-Throughput Screening (In Vitro)

While the phthalimide scaffold is associated with a broad range of biological activities—including anti-inflammatory, anticancer, and antimicrobial effects—the specific targets of this compound are unknown. ucl.ac.uknih.gov High-throughput screening (HTS) offers a powerful approach to rapidly screen large libraries of compounds against a multitude of biological targets in vitro.

An HTS campaign for this compound and its rationally designed analogs could involve various assay formats to identify novel biological activities.

Potential In Vitro Screening Platforms:

Screening Method Description Potential Targets/Pathways
Cell-Based Proliferation Assays The compound is tested against a panel of cancer cell lines (e.g., HeLa, HepG2, 4T1) to identify antiproliferative effects. redalyc.orgPathways involved in cell cycle control, apoptosis, and signal transduction.
Enzyme Inhibition Assays The compound is screened against a panel of purified enzymes known to be relevant in disease (e.g., kinases, proteases, DNA methyltransferases). redalyc.orgtandfonline.comSpecific enzymes like VEGFR2, topoisomerases, or cholinesterases could be identified as direct targets. tandfonline.comnih.gov
Receptor Binding Assays The ability of the compound to bind to specific cell surface or nuclear receptors is measured.G-protein coupled receptors (GPCRs), nuclear receptors.
Gene Expression Profiling Techniques like microarray or RNA-seq are used to determine how the compound alters gene expression in cultured cells. thno.orgIdentification of modulated signaling pathways and potential off-target effects.

A study on various phthalimide derivatives revealed cytotoxic effects against murine tumor cells, with the mechanism of action involving membrane disruption and DNA fragmentation. scielo.br Another study demonstrated that certain phthalimide derivatives possess anti-angiogenic properties in an in vitro 3D microfluidic model. nih.gov These findings suggest that an HTS campaign for this compound could yield promising results in the context of cancer biology.

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Matrices (In Vitro)

To support in vitro screening and future preclinical development, robust analytical methods are required for the sensitive and specific detection and quantification of this compound in complex biological matrices like cell lysates, plasma, and tissue homogenates.

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or photodiode array (PDA) detection is a standard technique for the separation and quantification of small molecules. For apremilast, a phthalimide derivative, HPLC methods have been developed using a C18 column with detection at 230 nm. researchgate.net A similar approach could be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and specificity. An LC-MS/MS method would involve optimizing the chromatographic separation and then developing a multiple reaction monitoring (MRM) assay based on the specific precursor and product ions of the target compound. This allows for accurate quantification even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the synthesized compound and its analogs. nih.gov NMR can also be used to study drug-protein interactions and metabolic profiles in vitro.

Differential Scanning Fluorimetry (DSF): This high-throughput method measures changes in protein thermal stability upon ligand binding, allowing for the identification of direct protein targets without requiring chemical modification of the compound. thno.org

Chemoinformatic Approaches for Virtual Screening and Compound Prioritization

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery, enabling the rapid screening of vast virtual libraries and the prioritization of compounds for synthesis and biological testing. springernature.comenamine.net These approaches can significantly accelerate the discovery of novel phthalimide-based therapeutics.

Computational Strategies:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against known targets of other phthalimide derivatives, such as the E3 ligase cereblon, vascular endothelial growth factor receptor 2 (VEGFR2), or DNA gyrase, to generate hypotheses about its potential mechanism of action. mdpi.comnih.govredalyc.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. A model could be developed based on known active phthalimide compounds and then used to screen virtual databases for new molecules, including analogs of this compound, that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with changes in their biological activity. A QSAR study on a library of this compound analogs could identify key structural features that contribute to potency and guide the design of more effective compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. frontiersin.org Applying these tools early in the design phase can help to eliminate compounds with likely poor pharmacokinetic profiles or toxicity issues, saving time and resources.

The integration of these computational methods provides a powerful framework for prioritizing the most promising next-generation this compound conjugates for synthesis and subsequent in vitro evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.